![molecular formula C20H14FN3O3 B2995596 2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326909-24-3](/img/structure/B2995596.png)
2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has explored the design, synthesis, and evaluation of compounds structurally related to 2-(1,3-benzodioxol-5-yl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, revealing their potential in anticancer therapy. Specifically, compounds within this structural family have been assessed for cytotoxicity against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and lung cancer, demonstrating promising anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells, showcasing the therapeutic potential of these compounds in oncology (Liu et al., 2019; Hammam et al., 2005).
Fluorescent Chemosensor Development
Studies have also investigated the photophysical properties of related compounds for potential applications as fluorescent chemosensors. These chemosensors can selectively detect metal ions such as Fe3+ in solution, offering valuable tools for environmental monitoring and biochemical assays (Khan, 2020).
Enzyme Inhibition for Therapeutic Applications
Moreover, derivatives of this chemical structure have been synthesized and evaluated for their enzyme inhibitory activities. For instance, some compounds have shown potent inhibitory effects against xanthine oxidase, an enzyme involved in uric acid production, suggesting potential applications in treating diseases like gout (Qi et al., 2015).
Antimicrobial Activities
The antimicrobial properties of compounds within this family have also been explored. Synthesized derivatives have been tested against a range of bacterial and fungal pathogens, displaying significant antibacterial and antifungal activities. This highlights their potential as leads in developing new antimicrobial agents (Gadakh et al., 2010).
GPR39 Agonists Discovery
Research has identified kinase inhibitors structurally related to this compound as novel GPR39 agonists. These findings underscore the role of such compounds in modulating G protein–coupled receptors, which could have implications for developing therapies for metabolic disorders (Sato et al., 2016).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-15-4-1-13(2-5-15)11-23-7-8-24-17(20(23)25)10-16(22-24)14-3-6-18-19(9-14)27-12-26-18/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVUTIBPMKWACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

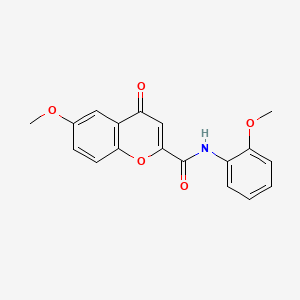
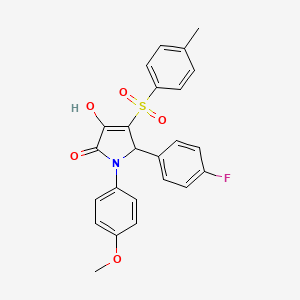
![8-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2995515.png)



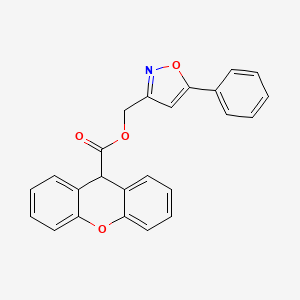
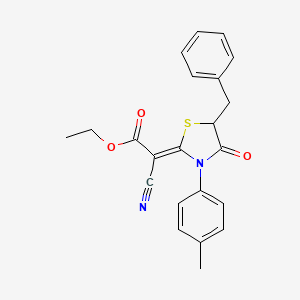
![4-[1-(4-methoxyphenyl)-2-nitroethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B2995526.png)
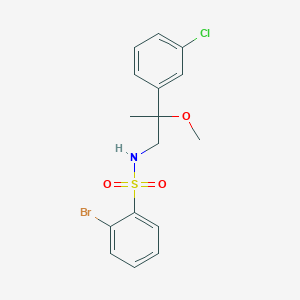
![N-cyclohexyl-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2995530.png)
![N,N-diethyl-N'-(6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B2995532.png)
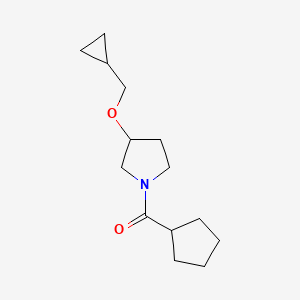
![1-[3-(2-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2995536.png)